
7-Amino-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Amino-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid hydrochloride is a chemical compound with significant applications in various fields of scientific research. It is known for its unique structure, which combines both aromatic and aliphatic characteristics, making it a valuable intermediate in organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-Amino-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid hydrochloride typically involves the reduction of naphthalene derivatives. One common method is the catalytic hydrogenation of naphthalene using nickel catalysts . This process yields 1,2,3,4-tetrahydronaphthalene, which can then be further functionalized to introduce the amino and carboxylic acid groups.
Industrial Production Methods
Industrial production of this compound often employs large-scale catalytic hydrogenation processes. The use of nickel catalysts is prevalent, although other catalysts may also be used depending on the specific requirements of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
7-Amino-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form naphthoquinones.
Reduction: Reduction reactions can further hydrogenate the compound to form decahydronaphthalene derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce various functional groups onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of nickel or palladium catalysts is commonly used.
Substitution: Sulfuric acid and other strong acids are often used to facilitate electrophilic aromatic substitution reactions.
Major Products Formed
Oxidation: Naphthoquinones
Reduction: Decahydronaphthalene derivatives
Substitution: Various substituted naphthalene derivatives
Wissenschaftliche Forschungsanwendungen
7-Amino-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 7-Amino-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid hydrochloride involves its interaction with various molecular targets. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. This interaction can lead to changes in cellular pathways and biological processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-Amino-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid hydrochloride
- 1-Amino-4-methyl-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid hydrochloride
- Tetralin (1,2,3,4-tetrahydronaphthalene)
Uniqueness
7-Amino-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid hydrochloride is unique due to its specific combination of functional groups, which allows for a wide range of chemical modifications and applications. Its structure provides both aromatic stability and aliphatic flexibility, making it a versatile compound in synthetic chemistry and industrial applications .
Eigenschaften
Molekularformel |
C11H14ClNO2 |
|---|---|
Molekulargewicht |
227.69 g/mol |
IUPAC-Name |
7-amino-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C11H13NO2.ClH/c12-8-5-4-7-2-1-3-9(11(13)14)10(7)6-8;/h4-6,9H,1-3,12H2,(H,13,14);1H |
InChI-Schlüssel |
BHYRIAWLZORJAV-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(C2=C(C1)C=CC(=C2)N)C(=O)O.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



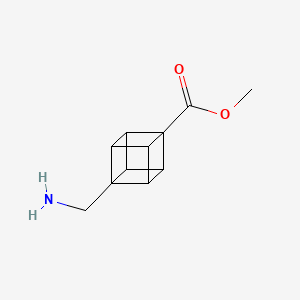
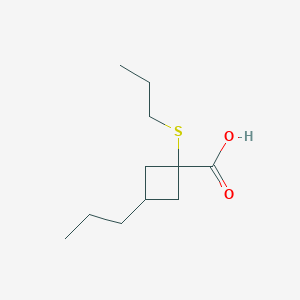
![3-(6-Chloro-1H-benzo[d][1,2,3]triazol-1-yl)thietane 1,1-dioxide](/img/structure/B13564340.png)
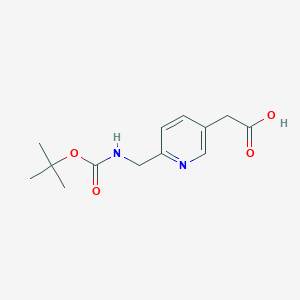
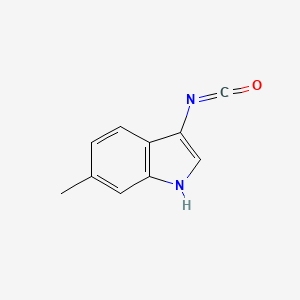

![2-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzo[D]oxazole](/img/structure/B13564356.png)
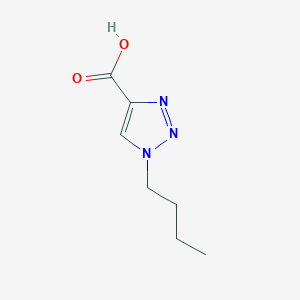




![tert-butyl N-{[2-fluoro-4-(hydroxymethyl)phenyl]methyl}carbamate](/img/structure/B13564383.png)
